3-Deoxyaconitine 3-Deoxyaconitine 3-Deoxyaconitine is a natural product found in Aconitum polyschistum, Aconitum flavum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639822
InChI: InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC
Molecular Formula: C34H47NO10
Molecular Weight: 629.7 g/mol

3-Deoxyaconitine

CAS No.:

Cat. No.: VC13639822

Molecular Formula: C34H47NO10

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

3-Deoxyaconitine -

Specification

Molecular Formula C34H47NO10
Molecular Weight 629.7 g/mol
IUPAC Name [(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1
Standard InChI Key PHASMOUKYDUAOZ-ZDKSWHTHSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC

Introduction

Chemical Structure and Stereochemical Features

The stereochemistry of 3-deoxyaconitine is critical to its bioactivity. Key substituents include acetyloxy (C-8), benzoyloxy (C-14), and methoxy groups (C-1, C-6, C-16), alongside an N-ethyl moiety . Comparative NMR studies with related alkaloids, such as aconitine, confirm the absence of a hydroxyl group at C-3, a structural modification that influences its metabolic stability and toxicity profile .

Natural Sources and Biosynthetic Pathways

3-Deoxyaconitine is predominantly isolated from the roots of Aconitum carmichaeli Debx., a plant used in traditional Chinese medicine for treating rheumatoid arthritis and inflammatory conditions . It has also been identified in Aconitum flavum and Aconitum polyschistum, albeit in lower concentrations . The biosynthesis of diterpenoid alkaloids in Aconitum species begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, followed by oxidative modifications and amination to form the characteristic norditerpenoid skeleton . The absence of the C-3 hydroxyl group in 3-deoxyaconitine arises from the loss of a hydroxylation step compared to aconitine, a structural difference that alters its pharmacokinetic properties .

Pharmacological and Toxicological Effects

Cardiotoxicity Mechanisms

3-Deoxyaconitine exhibits significant cardiotoxicity, as demonstrated in zebrafish and H9c2 cardiomyocyte models . It disrupts fatty acid metabolism by binding to PPARα, a nuclear receptor regulating lipid homeostasis. This interaction accelerates PPARα degradation, leading to lipid accumulation, ATP depletion, and mitochondrial dysfunction . Co-administration of the PPARα agonist WY14643 mitigates these effects, restoring fatty acid oxidation and reducing cardiac apoptosis .

Neurotoxicity and Sodium Channel Modulation

Like other aconitine-type alkaloids, 3-deoxyaconitine modulates voltage-gated sodium channels (Nav1.5), prolonging the action potential duration and inducing arrhythmias . Metabolomic studies in poisoned patients reveal elevated levels of hydroxyeicosatetraenoic acids (HETEs) and dicarboxylic acids, implicating oxidative stress and impaired energy metabolism in its neurotoxic effects .

Analytical Methods for Detection and Quantification

Spectroscopic Techniques

X-ray crystallography remains the gold standard for resolving the stereochemistry of 3-deoxyaconitine, with unit cell parameters reported as orthorhombic (a = 12.039 Å, b = 15.805 Å, c = 18.792 Å) . ¹³C NMR spectroscopy corroborates these findings, with key signals at δ 170.2 (C=O of acetyl) and δ 165.3 (C=O of benzoyl) .

Chromatographic Approaches

Ultrahigh-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) enables sensitive detection in biological matrices, with a limit of quantification (LOQ) of 0.1 ng/mL in serum . Derivatization using 5-(diisopropylamino)amylamine (DIAAA) enhances the ionization efficiency of carboxyl-containing metabolites, facilitating metabolomic profiling .

Therapeutic Applications and Detoxification Strategies

Traditional Uses

Recent Advances and Future Directions

A 2024 study demonstrated that PPARα agonists like WY14643 counteract 3-deoxyaconitine-induced cardiotoxicity in vivo, highlighting a potential antidote strategy . Additionally, transcriptomic analyses have identified lipid metabolism and oxidative phosphorylation as key pathways disrupted by this alkaloid, offering targets for adjunct therapies .

Future research should prioritize structure-activity relationship (SAR) studies to isolate or synthesize analogs with reduced affinity for Nav1.5 and PPARα. Advances in CRISPR-based metabolomic engineering could also elucidate biosynthetic pathways, enabling heterologous production in microbial systems .

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